

Application Note: ϵ -Aminocaprolactam in Peptide Science

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Compound of Interest

Compound Name: *epsilon-Aminocaprolactam*

Cat. No.: B8359126

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From Precursor to Polymer-Peptide Hybrids

Abstract

ϵ -Aminocaprolactam (Caprolactam) is frequently misunderstood in peptide chemistry. While it is the industrial precursor to Nylon-6, its direct utility in Solid-Phase Peptide Synthesis (SPPS) is limited by its cyclic amide structure. In the context of peptide drug development, it serves two distinct, high-value functions:

- **As a Raw Material:** The cost-effective precursor for synthesizing Fmoc-6-Aminocaproic Acid (Fmoc-Ahx-OH), a critical hydrophobic linker used to extend peptide half-life and improve solubility.
- **As a Monomer for Bioconjugation:** A substrate for Ring-Opening Polymerization (ROP), allowing the direct growth of polymer tails from peptidyl amines to create peptide-polymer hybrids (Peptomers) for sustained drug delivery.

This guide provides the protocols for transforming this cyclic precursor into a usable SPPS reagent and leveraging it for advanced polymer conjugation.

Part 1: The Chemistry of the Lactam

To use

ϵ -Aminocaprolactam effectively, one must understand why it cannot be used directly in standard coupling cycles.

- **The Stability Barrier:** The lactam ring is a cyclic amide. Unlike an activated ester or a free carboxylic acid, it is chemically inert under standard HBTU/DIC coupling conditions. It possesses no free carboxyl group to activate and no free amine to couple.
- **The Transformation:** To render it useful for SPPS, the ring must be opened (hydrolysis) to form 6-Aminocaproic Acid (6-Ahx), or polymerized via anionic attack.

Comparative Data: Lactam vs. Linear Linker

| Feature | -Aminocaprolactam (Precursor) | Fmoc-6-Aminocaproic Acid (Reagent) |
|-----------------|--|---|
| Structure | Cyclic Amide (7-membered ring) | Linear Amino Acid (Protected) |
| CAS Number | 105-60-2 | 88574-06-5 |
| Reactivity | Requires Ring-Opening (Hydrolysis/ROP) | Ready for SPPS Coupling |
| Solubility | High in water, benzene, chloroform | Soluble in DMF, NMP, DCM |
| Primary Use | Nylon-6 synthesis, Linker synthesis | Spacer in FRET probes, PROTACs, GLP-1 analogs |
| Cost Efficiency | Very High (Bulk commodity) | Moderate (Specialty Reagent) |

Part 2: Protocol A — Synthesis of Fmoc-Ahx-OH from Lactam

Objective: Convert bulk

-Aminocaprolactam into the SPPS-ready building block Fmoc-6-Aminocaproic Acid. Rationale: Commercial Fmoc-Ahx-OH can be expensive in multi-gram quantities. This protocol allows labs to synthesize high-purity linker material for a fraction of the cost.

Materials

- -Aminocaprolactam (CAS 105-60-2)

- Sodium Hydroxide (NaOH), 1M and 4M solutions
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Hydrochloric Acid (HCl), 1M and 6M
- Acetone and Dioxane
- Ethyl Acetate (EtOAc)

Step-by-Step Methodology

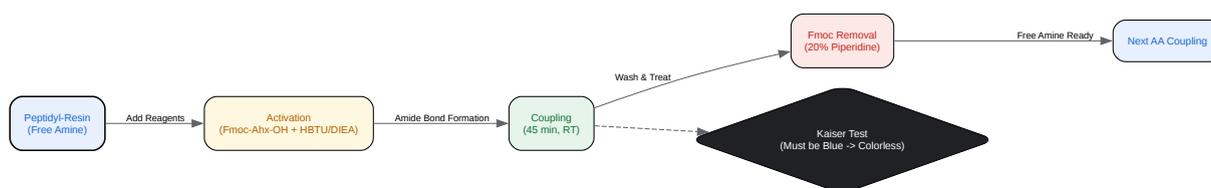
- Ring Opening (Hydrolysis)
 - Dissolve 11.3 g (100 mmol) of
-Aminocaprolactam in 50 mL of 4M NaOH.
 - Reflux the solution at 100°C for 4–6 hours.
 - QC Check: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting lactam spot () should disappear, replaced by the free amino acid spot (, ninhydrin positive).
 - Cool to room temperature. The solution now contains sodium 6-aminocaproate.
- Fmoc Protection
 - Adjust the pH of the hydrolysis solution to ~9.0 using dilute HCl.
 - Add 100 mL of Acetone/Water (1:1 v/v) to the reaction vessel.
 - Add 33.7 g (100 mmol) of Fmoc-OSu portion-wise over 30 minutes while maintaining pH 8.5–9.0 using 1M NaOH (use an autotitrator or manual addition).
 - Stir vigorously at room temperature for 4 hours.

- Workup and Isolation
 - Evaporate acetone under reduced pressure (Rotavap).
 - Extract the aqueous phase twice with Diethyl Ether (to remove unreacted Fmoc-OSu). Discard the organic (ether) layer.
 - Acidify the aqueous phase carefully to pH 2.0 using 6M HCl. The product, Fmoc-Ahx-OH, will precipitate as a white solid.
 - Extract the product into Ethyl Acetate (mL).
 - Wash the combined EtOAc layers with brine, dry over , and evaporate to dryness.
- Crystallization
 - Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3).
 - Yield: Expect 85–90% (approx. 30g).
 - Characterization: ESI-MS (Da).

Part 3: Protocol B — SPPS Application of the Ahx Linker

Objective: Inserting the Ahx linker into a peptide sequence (e.g., for PROTACs or FRET spacing). Context: The 6-carbon alkyl chain provides flexibility and hydrophobicity, reducing aggregation in "difficult" sequences.

Workflow Diagram (DOT)



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Figure 1: Standard SPPS cycle for introducing the Ahx linker. Note that double coupling is rarely needed due to the steric accessibility of the primary amine on Ahx.

Critical Parameters

- Coupling Reagents: HBTU or HATU (0.95 eq) with DIEA (2.0 eq).
- Concentration: 0.3 M in DMF.
- Reaction Time: 45 minutes is usually sufficient.
- Aggregation: If placing multiple Ahx units sequentially (e.g., -Ahx-Ahx-Ahx-), use NMP as the solvent to prevent hydrophobic collapse of the alkyl chains.

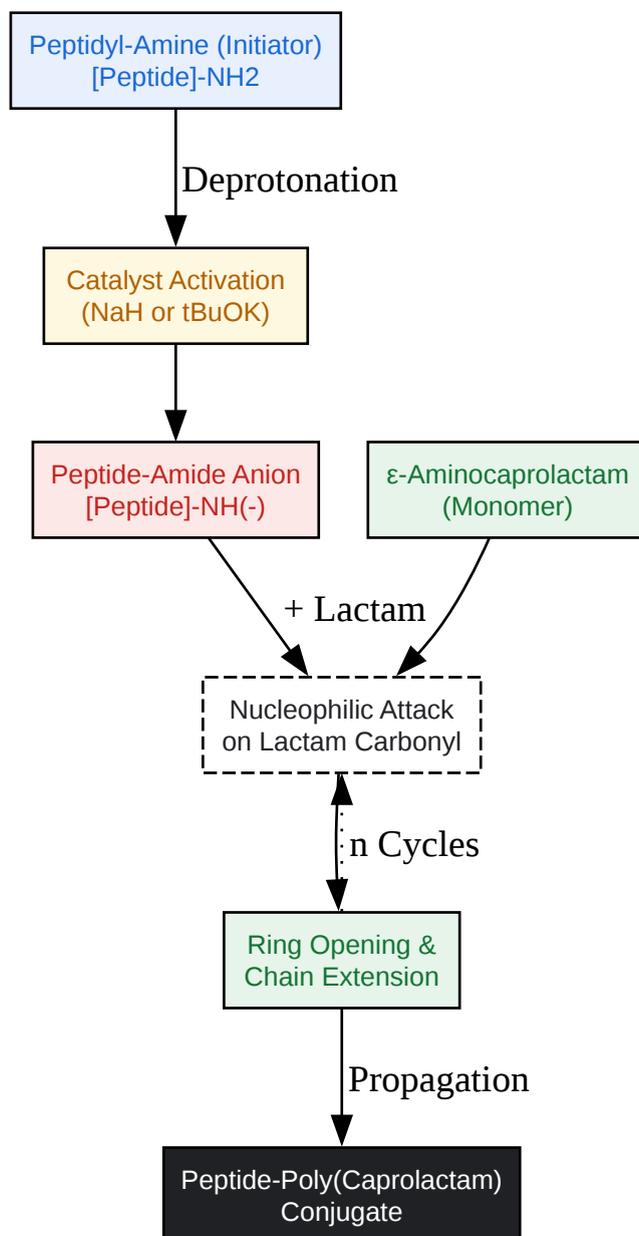
Part 4: Protocol C — Advanced Peptide-Polymer Hybrids (Peptomers)

Objective: Use

-Aminocaprolactam directly as a monomer to grow a Nylon-6 tail from a peptide N-terminus.

Mechanism: Anionic Ring-Opening Polymerization (AROP).^{[1][2][3]} Application: This creates "Peptomers" with extended circulation half-lives, similar to PEGylation but with a biodegradable polyamide tail.

Mechanism Diagram (DOT)



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Figure 2: Anionic Ring-Opening Polymerization (AROP) mechanism where the peptide serves as the macro-initiator.

Experimental Protocol (In Solution)

Note: This reaction requires strictly anhydrous conditions.

- Peptide Preparation:

- Synthesize the peptide on a highly acid-stable resin (e.g., Wang is not suitable; use 2-Chlorotrityl if cleaving fully protected, or perform ROP in solution on a fully protected peptide).
- Ideally, use a protected peptide fragment with a free N-terminus in solution (DMF/DMSO).
- Initiation:
 - Dissolve the protected peptide (1 eq) in anhydrous DMSO.
 - Add Potassium tert-butoxide (tBuOK, 0.5 eq) to deprotonate a fraction of the N-terminal amines. Caution: High base concentration can racemize sensitive chiral centers.
- Polymerization:
 - Add
 - Aminocaprolactam (20–50 eq, depending on desired tail length).
 - Add a co-initiator/activator if available (e.g., N-acetylcaprolactam, 0.5 eq) to lower the reaction temperature.
 - Heat to 140°C under Nitrogen for 2–4 hours.
 - Note: Without N-acetylcaprolactam, temperatures >200°C are required, which will degrade the peptide. Use of an activator is mandatory for peptide substrates.
- Termination & Precipitation:
 - Quench with 1M HCl (in methanol).
 - Precipitate the conjugate in cold diethyl ether.
 - Analyze by MALDI-TOF MS. You will see a distribution of peaks separated by 113 Da (the mass of the caprolactam unit).

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